molecular formula C16H10FNO4S2 B2566302 (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 851302-87-9

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2566302
CAS RN: 851302-87-9
M. Wt: 363.38
InChI Key: YWUOYVAXETUXMD-NTUHNPAUSA-N
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Description

“(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C14H8FNO3S . It is also known by other names such as CAY10505, 1218777-13-9, and CHEMBL590022 . The compound has a molecular weight of 289.28 g/mol .


Molecular Structure Analysis

The compound has a complex molecular structure that includes a furan ring attached to a fluorophenyl group and a thiazolidine ring . The InChI string representation of the molecule is "InChI=1S/C14H8FNO3S/c15-9-3-1-8 (2-4-9)11-6-5-10 (19-11)7-12-13 (17)16-14 (18)20-12/h1-7H, (H,16,17,18)/b12-7+" . The SMILES representation is "C1=CC (=CC=C1C2=CC=C (O2)/C=C/3\C (=O)NC (=O)S3)F" .


Physical And Chemical Properties Analysis

The compound has several computed properties. Its XLogP3-AA value is 3.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 289.02089245 g/mol .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the potential of thioxothiazolidin-4-one derivatives, closely related to the compound , in inhibiting tumor growth and tumor-induced angiogenesis. These derivatives have shown significant reduction in ascites tumor volume and cell number, along with an increase in the lifespan of tumor-bearing mice. Additionally, they manifested strong antiangiogenic effects, highlighting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Furthermore, derivatives of this compound have exhibited moderate to strong antiproliferative activity in human leukemia cell lines, suggesting their role in cancer treatment (Chandrappa et al., 2009).

Antifungal and Antimicrobial Properties

Some derivatives of "(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid" have been prepared as potential antifungal compounds. These compounds were evaluated against selected fungal species, with observations indicating the presence of antifungal activity, although most compounds did not exhibit significant activity (Doležel et al., 2009). In addition, a comprehensive study on the antimicrobial activity of rhodanine-3-acetic acid derivatives, closely related to the compound of interest, revealed potential antimicrobial properties against a panel of bacteria, mycobacteria, and fungi, with notable activity against mycobacteria (Krátký et al., 2017).

Chemical Sensors

The compound has also been explored for its fluorescence properties, particularly in the detection of metal ions. A study has highlighted its potential as a selective fluorescent chemical sensor for Co2+, demonstrating a promising direction for its application in chemical sensing technologies (Rui-j, 2013).

Photophysical Properties

Investigations into the photophysical properties of d-π-A type chromophores, including derivatives of the compound , have revealed insights into their absorption and emission wavelengths, along with their intramolecular charge transfer characteristics. Such studies are crucial for understanding their potential applications in optical materials and sensors (Jachak et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential as a quorum sensing inhibitor . This could include testing its efficacy against various bacterial strains and studying its potential synergistic effects with other antibiotics .

properties

IUPAC Name

2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4S2/c17-10-3-1-9(2-4-10)12-6-5-11(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOYVAXETUXMD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

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